molecular formula C18H18FNO3 B4719013 butyl 4-[(4-fluorobenzoyl)amino]benzoate

butyl 4-[(4-fluorobenzoyl)amino]benzoate

Cat. No.: B4719013
M. Wt: 315.3 g/mol
InChI Key: ORFVAYOZFOFWCP-UHFFFAOYSA-N
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Description

Butyl 4-[(4-fluorobenzoyl)amino]benzoate is an ester derivative of benzoic acid featuring a butyl ester group at the para position and a 4-fluorobenzoylamido substituent. This compound combines a lipophilic butyl chain with a fluorinated aromatic moiety, which may enhance its bioavailability and membrane permeability compared to shorter-chain analogs. Such structural attributes make it a candidate for pharmaceutical or material science applications, particularly in drug delivery systems or polymer synthesis .

Properties

IUPAC Name

butyl 4-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFVAYOZFOFWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations: Fluorine Orientation
  • Ethyl 4-[(2-Fluorobenzoyl)Amino]Benzoate (CAS 1260644-01-6): The fluorine atom is in the ortho position on the benzoyl group. Ortho-substitution may also lower thermal stability in polymer applications due to increased steric strain .
  • Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate (CAS 1260644-01-6): The para-substituted fluorine enhances resonance stabilization and dipole interactions, improving solubility in polar solvents. This compound is widely used as a reference in pharmacological studies due to its balanced lipophilicity and stability .
Ester Chain Length Variations
Compound Ester Group LogP<sup>*</sup> Key Applications Toxicity (LD50, Rat Oral)
Butyl 4-[(4-Fluorobenzoyl)Amino]Benzoate Butyl ~3.8 Drug delivery, polymer synthesis Not reported
Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate Ethyl ~2.5 Research intermediates >2000 mg/kg
Methyl Benzoate Methyl 1.9 Cosmetics, flavoring agent 1700 mg/kg

Key Findings :

  • Ethyl and methyl analogs exhibit lower toxicity profiles, making them preferable for consumer products .
Functional Group Variations
  • This modification drastically increases water solubility, making it suitable for aqueous formulations. However, sulfonate groups may reduce metabolic stability in vivo .
  • Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate: Nitro and hydroxyl groups introduce hydrogen-bonding capacity, improving crystallinity for material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl 4-[(4-fluorobenzoyl)amino]benzoate
Reactant of Route 2
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butyl 4-[(4-fluorobenzoyl)amino]benzoate

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